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molecular formula C10H11ClO4S B3161654 (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester CAS No. 87202-52-6

(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester

Cat. No. B3161654
M. Wt: 262.71 g/mol
InChI Key: DJZDJYQHMMORTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795257B2

Procedure details

To 160 mL of chlorosulfonic acid cooled to 0° C. under nitrogen is added the title A compound, phenylacetic acid ethyl ester (59 g, 0.35 mol) over a period of 1 h. Reaction temperature is brought to RT (28° C.), then stirred at ambient temperature for 18 h. The reaction is poured onto ice, extracted with ethyl acetate, dried over MgSO4, filtered and evaporated to a yellow oil and used directly in the next step.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:2].[Cl:13][S:14](O)(=[O:16])=[O:15]>>[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:8][CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(C)OC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction temperature
CUSTOM
Type
CUSTOM
Details
is brought to RT
CUSTOM
Type
CUSTOM
Details
(28° C.)
ADDITION
Type
ADDITION
Details
The reaction is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)OC(CC1=CC=C(C=C1)S(=O)(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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